[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate [(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 87736-80-9
VCID: VC21129048
InChI: InChI=1S/C22H28F3NO4SSi/c1-16-7-13-19(14-8-16)31(27,28)30-26-20(22(23,24)25)18-11-9-17(10-12-18)15-29-32(5,6)21(2,3)4/h7-14H,15H2,1-6H3/b26-20+
SMILES: CC1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CC=C(C=C2)CO[Si](C)(C)C(C)(C)C)C(F)(F)F
Molecular Formula: C22H28F3NO4SSi
Molecular Weight: 487.6 g/mol

[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate

CAS No.: 87736-80-9

Cat. No.: VC21129048

Molecular Formula: C22H28F3NO4SSi

Molecular Weight: 487.6 g/mol

* For research use only. Not for human or veterinary use.

[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate - 87736-80-9

Specification

CAS No. 87736-80-9
Molecular Formula C22H28F3NO4SSi
Molecular Weight 487.6 g/mol
IUPAC Name [(E)-[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate
Standard InChI InChI=1S/C22H28F3NO4SSi/c1-16-7-13-19(14-8-16)31(27,28)30-26-20(22(23,24)25)18-11-9-17(10-12-18)15-29-32(5,6)21(2,3)4/h7-14H,15H2,1-6H3/b26-20+
Standard InChI Key QGOUWLJEIYYHJB-LHLOQNFPSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)O/N=C(\C2=CC=C(C=C2)CO[Si](C)(C)C(C)(C)C)/C(F)(F)F
SMILES CC1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CC=C(C=C2)CO[Si](C)(C)C(C)(C)C)C(F)(F)F
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CC=C(C=C2)CO[Si](C)(C)C(C)(C)C)C(F)(F)F

Introduction

Chemical Identity and Structure

Nomenclature and Identification

[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of fluorinated imines with protecting groups. The compound has several key identifiers that assist researchers in its precise identification and classification within chemical databases and literature.

IdentifierValue
CAS Number87736-80-9
Molecular FormulaC22H28F3NO4SSi
Molecular Weight487.61 g/mol
IUPAC Name[(Z)-[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate
Canonical SMILESCC1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CC=C(C=C2)COSi(C)C(C)(C)C)C(F)(F)F
InChI KeyQGOUWLJEIYYHJB-QOMWVZHYSA-N

The compound is also known by the synonym "1-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone O-[(4-Methylphenyl)sulfonyl]oxime," which offers an alternative but equally descriptive representation of its structure.

Structural Features

The molecular architecture of this compound includes several key functional groups that contribute to its chemical behavior and potential applications:

  • Trifluoroethylidene Group: The C(F)(F)F moiety introduces the fluorinated component, which is significant for enhancing lipophilicity and metabolic stability in potential pharmaceutical applications.

  • tert-Butyldimethylsilyl (TBDMS) Protecting Group: This bulky silyl group serves as a protective feature for the hydroxymethyl functionality, providing stability against various reaction conditions.

  • Sulfonate Moiety: The 4-methylbenzenesulfonate (tosylate) group typically functions as a good leaving group, making this compound potentially useful in substitution reactions.

  • Imine Linkage: The compound features a C=N bond with Z stereochemistry, which creates a specific spatial arrangement that may be crucial for its intended applications.

The Z-configuration indicated in the name refers to the stereochemistry around the C=N double bond, where the larger groups are positioned on the same side of the double bond .

Physical and Chemical Properties

Physical Characteristics

Based on available data, the compound exhibits specific physical properties that influence its handling, storage, and application in laboratory settings.

PropertyDescription
AppearanceLight Yellow Oil
SolubilitySoluble in Dichloromethane, Ethyl Acetate, Methanol
Storage RequirementsRefrigeration recommended
StabilitySensitive to moisture and oxidation due to the functional groups present

The light yellow oil appearance is typical for many organic compounds with conjugated systems and aromatic rings. Its solubility profile indicates compatibility with common organic solvents, facilitating its use in various synthetic procedures .

Chemical Reactivity

The compound's reactivity is primarily determined by its functional groups:

  • The trifluoroethylidene group introduces electron-withdrawing effects that influence the reactivity of the imine linkage.

  • The tosylate group can act as a leaving group in nucleophilic substitution reactions.

  • The silyl-protected hydroxymethyl group can be selectively deprotected under mild conditions, making this compound valuable in multi-step synthesis pathways.

  • The Z-configuration may influence stereoselectivity in subsequent reactions where this compound serves as a precursor .

Research Context and Significance

Relationship to Fluorinated Amino Acids Research

The compound's trifluoroethylidene group relates to broader research on fluorinated amino acids and their applications. According to Professor Koksch and Professor Seeberger, "Fluorinated amino acids are used to study and engineer biopolymers, but broader use has been impeded due to their very limited availability."

Their research has focused on developing more accessible routes to fluorinated amino acids, which share structural similarities with parts of our compound of interest. They note that the "challenging multi-step syntheses are required to make the compounds and so only a few fluorinated amino acids are commercially available to date."

This context helps explain why intermediates like [(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate are valuable in the development of efficient synthetic routes to structurally complex fluorinated compounds.

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